![molecular formula C19H21N3O3S2 B2493690 N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide CAS No. 868217-01-0](/img/structure/B2493690.png)

N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound can be synthesized through various routes. One approach involves the modification of the amino group by reacting it with 3,5-di-tert-butyl-4-hydroxybenzyl acetate, followed by diazotization and diazo coupling with 2,4-di-tert-butylphenol. Additionally, acetyl-protected 4-aminobenzenesulfonyl chloride can be converted to the corresponding sulfonohydrazide and reacted with sterically hindered hydroxybenzaldehydes and N-(3,5-di-tert-butyl-4-hydroxybenzyl)isatin .

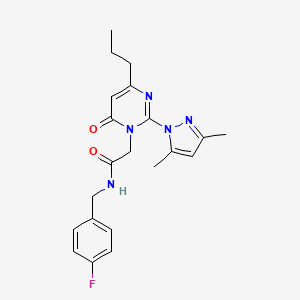

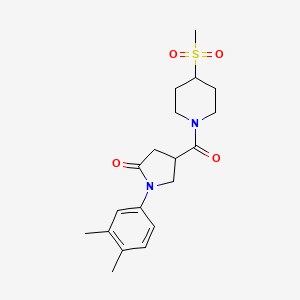

Molecular Structure Analysis

The molecular structure of N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide consists of a phenyl ring with a sulfonamide group attached. The compound’s functional groups contribute to its biological activity .

Applications De Recherche Scientifique

Potential Use in Opioid Research

The compound could be related to the family of fentanyl analogs, which have recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects . The metabolism of these new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .

Analgesic Activity

Some N-phenylacetamide sulphonamides, which could be structurally related to the compound , have shown good analgesic activity, comparable or superior to paracetamol .

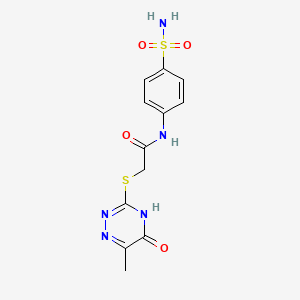

Antimicrobial Activity

N-phenylacetamide derivatives have been reported to exhibit antimicrobial activity . This suggests that the compound could potentially be used in antimicrobial research.

Anticancer Activity

N-phenylacetamide derivatives have also been reported to exhibit anticancer activity . This suggests that the compound could potentially be used in cancer research.

Use in Antibody Production

The term “F1804-0076” is related to a product known as “FLAG M2 mouse monoclonal antibody” produced by Sigma-Aldrich . This product is used for the detection, identification, and capture of fusion proteins that contain a FLAG peptide sequence by common immunological procedures, such as Western blotting, immunofluorescence, and immunoprecipitation .

Potential Use in Drug Discovery

Large language models have been used in many scientific fields, including drug discovery . If “IFLab1_006404” refers to a large language model, it could potentially be used to generate problems, methods, and experiment designs for scientific discovery .

Mécanisme D'action

Propriétés

IUPAC Name |

N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S2/c1-14(16-6-4-3-5-7-16)26-19-20-12-13-22(19)27(24,25)18-10-8-17(9-11-18)21-15(2)23/h3-11,14H,12-13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBALDUYHWZMOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2493607.png)

![Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2493609.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2493612.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2493613.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2493617.png)

![1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride](/img/structure/B2493618.png)

![6,7-dimethoxy-N-(2-methoxyethyl)-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2493620.png)

![2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2493626.png)